
4-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid
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Overview
Description
4-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid is a complex organic compound characterized by its unique benzoxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid typically involves the formation of the benzoxazine ring followed by the introduction of the oxobutanoic acid moiety. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate aniline derivatives and aldehydes to form the benzoxazine ring.
Acylation Reactions: Introduction of the oxobutanoic acid group through acylation of the benzoxazine intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydrobenzoxazine ring to its oxidized form.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzoxazine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzoxazine-4-one derivative, while reduction could produce a hydroxybutanoic acid derivative.
Scientific Research Applications
4-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- **4-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid
- **3-ethyl-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
4-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid is unique due to its specific substitution pattern on the benzoxazine ring and the presence of the oxobutanoic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9-2-3-11-10(8-9)14(6-7-18-11)12(15)4-5-13(16)17/h2-3,8H,4-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGSQOIBJARHRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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